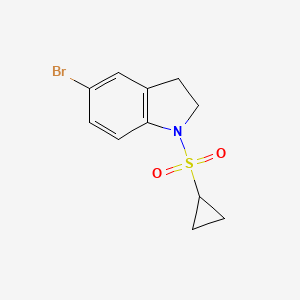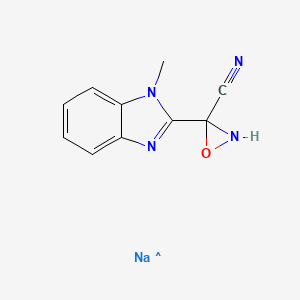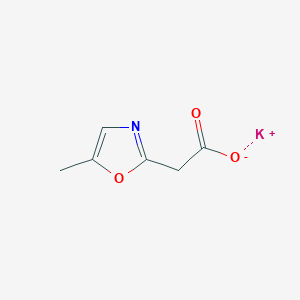
1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone
Übersicht
Beschreibung
1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone is a chemical compound with the molecular formula C12H8Cl3N2S It is known for its complex structure, which includes a thienyl group and a trichlorophenyl hydrazone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-thien-2-ylethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, its trichlorophenyl moiety can interact with cellular membranes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Thien-2-ylethanone (2,4-dichlorophenyl)hydrazone
- 1-Thien-2-ylethanone (2,6-dichlorophenyl)hydrazone
- 1-Thien-2-ylethanone (2,4,6-trimethylphenyl)hydrazone
Comparison: 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its dichlorophenyl analogs, the trichlorophenyl derivative exhibits enhanced stability and distinct reactivity patterns. The trimethylphenyl analog, on the other hand, shows different steric and electronic properties, leading to variations in its chemical behavior and applications.
Eigenschaften
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-thiophen-2-ylethylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2S/c1-7(11-3-2-4-18-11)16-17-12-9(14)5-8(13)6-10(12)15/h2-6,17H,1H3/b16-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAEBYMYFVQQK-FRKPEAEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)
![2-[4-(Benzyloxy)phenoxy]ethanamine HCl](/img/structure/B1415810.png)
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)

![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)


![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)
